Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound is notable for its intricate structure, which includes multiple phenyl groups and a silane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reactions to form the final product. Common synthetic routes include:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, often catalyzed by platinum or rhodium complexes.
Grignard Reaction: This involves the reaction of organomagnesium halides with silicon compounds to form carbon-silicon bonds.
Oxidation and Reduction: These reactions are used to modify the oxidation state of silicon and other elements in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation and Grignard reactions, often carried out in specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: This involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce silanols or siloxanes, while reduction may yield silanes or siloxanes with different functional groups.
Scientific Research Applications
Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane can be compared with other organosilicon compounds, such as:
Trimethylsilyl Compounds: These compounds have three methyl groups attached to silicon and are commonly used in organic synthesis.
Phenylsilanes: These compounds contain phenyl groups attached to silicon and are used in various industrial applications.
Siloxanes: These compounds contain silicon-oxygen bonds and are widely used in the production of silicones.
Properties
Molecular Formula |
C52H68O3Si4 |
---|---|
Molecular Weight |
853.4 g/mol |
IUPAC Name |
dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C48H56OSi2.2C2H6OSi/c1-39(44-27-11-7-12-28-44)22-19-24-41-36-42(25-20-23-40(2)49-51(5,6)47-33-17-10-18-34-47)38-43(37-41)26-21-35-48(45-29-13-8-14-30-45)50(3,4)46-31-15-9-16-32-46;2*1-4(2)3/h7-21,24-34,36-40,48H,22-23,35H2,1-6H3;2*1-2H3 |
InChI Key |
VLTCYJIYVOLIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC1=CC(=CC(=C1)C=CCC(C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)C=CCC(C)O[Si](C)(C)C4=CC=CC=C4)C5=CC=CC=C5.C[Si](=O)C.C[Si](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.